

biological activity of 3-methyl-5-nitro-1H-indazole versus other nitroindazoles

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Compound of Interest

Compound Name: 3-methyl-5-nitro-1H-indazole

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A Comparative Analysis of the Biological Activity of Nitroindazole Derivatives

This guide offers a comparative overview of the biological activities of various nitroindazole derivatives, with a specific focus on placing **3-methyl-5-nitro-1H-indazole** in the context of other isomeric and substituted analogs. The indazole scaffold is a privileged structure in medicinal chemistry, and the addition of a nitro group can significantly modulate the pharmacological profile of these molecules.^{[1][2]} While direct experimental data for **3-methyl-5-nitro-1H-indazole** is limited in the public domain, this document synthesizes available data for related compounds to provide valuable insights for researchers, scientists, and drug development professionals.

Nitroindazoles have demonstrated a wide spectrum of biological activities, including anticancer, antiparasitic, and anti-inflammatory effects.^[3] The position of the nitro group on the indazole ring, along with other substitutions, is a critical determinant of the compound's potency and therapeutic potential.^[3]

Comparative Biological Activities of Nitroindazole Derivatives

Antiparasitic Activity

Nitro-heterocyclic compounds are foundational in treating parasitic infections.[\[3\]](#) Research into nitroindazoles has revealed their potential against a variety of parasites, including Trypanosoma, Leishmania, and Trichomonas.[\[3\]](#)

- 5-Nitroindazoles: This class has shown significant promise as antichagasic agents, targeting Trypanosoma cruzi, the parasite responsible for Chagas disease.[\[4\]](#)[\[5\]](#) Studies on 1,2-disubstituted 5-nitroindazolinones demonstrated notable activity against both the replicative epimastigote and the non-infective trypomastigote forms of the parasite.[\[5\]](#) Certain 5-nitroindazole derivatives were found to be considerably more active on T. cruzi epimastigotes than the reference drug benznidazole, showing IC₅₀ values below 10 μM.[\[4\]](#)
- 6-Nitroindazoles: Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity.[\[6\]](#) These compounds showed inhibitory effects against various Leishmania species, with some derivatives exhibiting strong to moderate activity against L. infantum.[\[6\]](#) The specific activity highlights the importance of substitutions at both the 3 and 6 positions for potent antiparasitic effects.[\[3\]](#)

Anticancer Activity

The antiproliferative effects of nitroindazole derivatives have been evaluated against several cancer cell lines.[\[3\]](#)

- 5-Nitroindazoles: Certain 3-alkoxy- and 3-hydroxy-1-[ω -(dialkylamino)alkyl]-5-nitroindazoles have exhibited moderate antineoplastic activity against TK-10 (renal) and HT-29 (colon) cancer cell lines.[\[7\]](#)
- 6-Nitroindazoles: Derivatives of 6-nitroindazole have shown significant antiproliferative activity. A study on novel 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives revealed IC₅₀ values in the range of 5–15 μM against the NCI-H460 lung carcinoma cell line, suggesting the 6-nitro substitution is a key contributor to cytotoxicity.[\[3\]](#)

While not nitro-substituted, it is noteworthy that other 3-methyl-1H-indazole derivatives have been developed as potent and selective inhibitors of Bromodomain-containing Protein 4 (BRD4), a therapeutic target in cancer.[\[8\]](#)[\[9\]](#) This suggests that the 3-methyl-indazole scaffold, present in **3-methyl-5-nitro-1H-indazole**, is amenable to targeting cancer-related proteins.

Antibacterial and Antifungal Activity

The antimicrobial potential of nitroindazoles has also been explored.[3] While specific data for **3-methyl-5-nitro-1H-indazole** is not prominent, related structures show activity. For instance, various 3-methyl-1H-indazole derivatives have demonstrated antibacterial properties.[2][10] Furthermore, the broader class of nitroimidazoles, which share the nitro-heterocyclic feature, are well-known for their antibacterial and antiprotozoal activities.[11][12]

Data Presentation: Biological Activities of Nitroindazole Derivatives

Table 1: Antiparasitic Activity of Nitroindazole Derivatives

Compound Class/Derivative	Target Organism	Activity Metric	Value	Reference
5-Nitroindazole Derivatives (16 & 24)	Trypanosoma cruzi (epimastigotes)	IC50	< 10 μ M	[4]
3-Alkoxy-5-nitroindazoles (8, 10, 11)	Trypanosoma cruzi	-	Interesting Activity	[7]
3-Alkoxy-5-nitroindazoles (5, 6, 8, 9, 17)	Trichomonas vaginalis	Activity	Remarkable at 10 μ g/mL	[7]

| 3-chloro-6-nitro-1H-indazole Derivatives (4, 5, 7, 10–13) | *Leishmania infantum* | - | Strong to Moderate Activity |[6] |

Table 2: Anticancer Activity of Nitroindazole Derivatives

Compound	Class/Derivative	Cell Line	Activity Metric	Value	Reference
6-Nitro-tetrahydro-2H-benzo[g]indazoles		NCI-H460 (Lung Carcinoma)	IC50	5–15 μ M	[3]

| 3-Alkoxy/Hydroxy-5-nitroindazoles (8, 10, 11) | TK-10 (Renal), HT-29 (Colon) | - | Moderate Activity | [7] |

Table 3: Cytotoxicity of Nitroindazole Derivatives

Compound	Class/Derivative	Cell Line	Activity Metric	Value	Reference
5-Nitroindazole Derivatives (16 & 24)		Cardiomyocyte Primary Cultures	LC50	> 200 μ M	[4]

| 3-Alkoxy/Hydroxy-5-nitroindazoles (9, 10, 11) | Macrophages | Cytotoxicity | Appreciable at 100 μ g/mL | [7] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key biological assays used in the evaluation of nitroindazole derivatives.

Antiproliferative MTT Assay[3][13]

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5×10^3 cells/well) and allowed to adhere overnight in a suitable growth medium.

- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., nitroindazole derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for approximately 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.
- Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm).
- Analysis: The IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Trypanocidal Activity Assay (against *T. cruzi* epimastigotes)[4]

- Parasite Culture: *T. cruzi* epimastigotes are cultured in a suitable medium (e.g., liver infusion tryptose) until they reach the exponential growth phase.
- Compound Treatment: The parasites are seeded into 96-well plates at a density of 1×10^6 parasites/mL. Serial dilutions of the test compounds are added to the wells.
- Incubation: The plates are incubated for a period of 72 hours at 28°C.
- Growth Inhibition Assessment: Parasite growth is determined by counting the parasites in a Neubauer chamber or by using a colorimetric method with a reagent like resazurin.
- Analysis: The percentage of growth inhibition is calculated relative to untreated control wells, and the IC₅₀ value is determined.

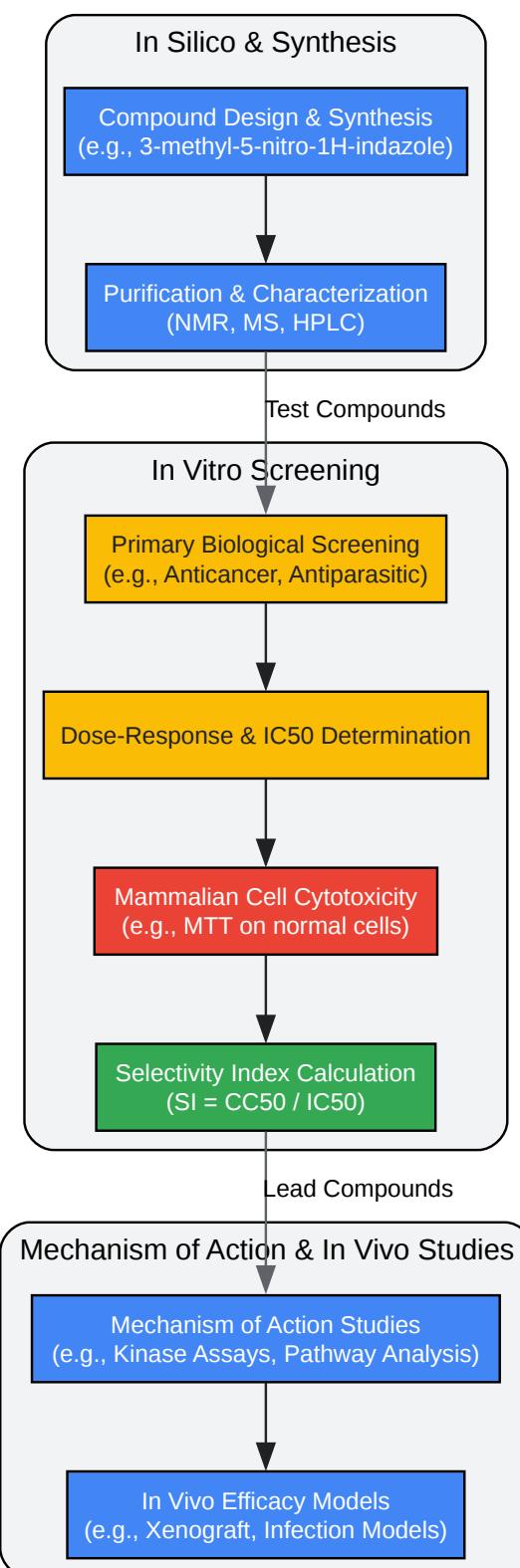
Antileishmanial Activity Assay (MTT-based)[6]

- Parasite Culture: *Leishmania* promastigotes are cultured in a suitable medium until the late logarithmic phase of growth.

- Compound Treatment: Promastigotes are seeded in 96-well plates (e.g., 10^6 cells/well) and treated with various concentrations of the test compounds.
- Incubation: The plates are incubated at 25°C for 72 hours.
- MTT Assay: After incubation, MTT solution is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in DMSO.
- Data Acquisition and Analysis: Absorbance is read at 570 nm, and the IC50 values are calculated based on the dose-response curves.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of novel nitroindazole derivatives.



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Caption: General workflow for the evaluation of nitroindazole derivatives.

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